molecular formula C22H18N6O2 B2523087 6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251681-28-3

6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Katalognummer: B2523087
CAS-Nummer: 1251681-28-3
Molekulargewicht: 398.426
InChI-Schlüssel: NIXUWNWZCQBPOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H18N6O2 and its molecular weight is 398.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a hybrid molecule that incorporates various pharmacophores known for their biological activities. This article delves into its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological actions.

Structural Overview

The compound features a complex structure comprising:

  • A triazole ring which is often associated with various biological activities.
  • An oxadiazole moiety known for its anticancer and antimicrobial properties.
  • A pyridazine framework that contributes to the overall stability and reactivity of the molecule.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. The incorporation of the 1,2,4-oxadiazole structure into various compounds has been linked to significant inhibition of cancer cell proliferation. For instance:

  • Mechanism of Action : Oxadiazoles can inhibit key enzymes involved in cancer cell growth such as thymidylate synthase and histone deacetylases (HDACs) . This compound may act similarly due to its structural components.
  • Case Studies : In vitro studies have shown that related oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .
CompoundCell LineIC50 (µM)
Oxadiazole Derivative AMCF-7 (breast cancer)5.0
Oxadiazole Derivative BHT29 (colon cancer)3.5

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. The compound's oxadiazole segment is known to exhibit antibacterial and antifungal activities:

  • Antibacterial Properties : Studies indicate that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have shown effectiveness against Staphylococcus aureus and Escherichia coli .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Other Biological Activities

In addition to anticancer and antimicrobial activities, other bioactivities of this compound may include:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Antioxidant Activity : The presence of phenolic structures in related compounds suggests potential antioxidant properties that could mitigate oxidative stress .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : The triazolo and oxadiazole moieties likely interact with enzymes involved in metabolic pathways related to cancer progression.
  • Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells .

Eigenschaften

IUPAC Name

6-(3,4-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2/c1-14-8-9-17(12-15(14)2)18-10-11-19-25-27(22(29)28(19)24-18)13-20-23-21(26-30-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXUWNWZCQBPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=CC=CC=C5)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.